molecular formula C18H21Li B3051562 Lithium, (1,1-diphenylhexyl)- CAS No. 3462-81-5

Lithium, (1,1-diphenylhexyl)-

Cat. No.: B3051562
CAS No.: 3462-81-5
M. Wt: 244.3 g/mol
InChI Key: UUQLCJCZFWUWHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-diphenylhexyl lithium typically involves the reaction of 1,1-diphenylhexane with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction is performed in a solvent like tetrahydrofuran (THF) at low temperatures, often around -78°C .

Industrial Production Methods: Industrial production of 1,1-diphenylhexyl lithium follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and high-vacuum techniques is common to maintain an inert atmosphere and prevent contamination .

Chemical Reactions Analysis

Types of Reactions: 1,1-diphenylhexyl lithium undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1-diphenylhexyl lithium is extensively used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 1,1-diphenylhexyl lithium involves its role as a nucleophile and base. It can donate electrons to electrophilic centers, facilitating various chemical transformations. In polymerization, it initiates the reaction by attacking the monomer, leading to the formation of a polymer chain .

Comparison with Similar Compounds

Uniqueness: 1,1-diphenylhexyl lithium is unique due to its bulky structure, which provides steric hindrance and influences its reactivity. This makes it particularly useful in controlling polymerization reactions and synthesizing complex organic molecules .

Properties

IUPAC Name

lithium;1-phenylhexylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21.Li/c1-2-3-6-15-18(16-11-7-4-8-12-16)17-13-9-5-10-14-17;/h4-5,7-14H,2-3,6,15H2,1H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQLCJCZFWUWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCCCC[C-](C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Li
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453532
Record name Lithium, (1,1-diphenylhexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3462-81-5
Record name Lithium, (1,1-diphenylhexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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